molecular formula C12H13N2O2P B11046804 N-[methyl(phenoxy)phosphoryl]pyridin-2-amine

N-[methyl(phenoxy)phosphoryl]pyridin-2-amine

Cat. No.: B11046804
M. Wt: 248.22 g/mol
InChI Key: XYYOVFPAHCYHPS-UHFFFAOYSA-N
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Description

N-[methyl(phenoxy)phosphoryl]pyridin-2-amine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to organic moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[methyl(phenoxy)phosphoryl]pyridin-2-amine typically involves the reaction of pyridin-2-amine with methyl(phenoxy)phosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[methyl(phenoxy)phosphoryl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

N-[methyl(phenoxy)phosphoryl]pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of N-[methyl(phenoxy)phosphoryl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain the pyridine ring and are used in medicinal chemistry.

Uniqueness

N-[methyl(phenoxy)phosphoryl]pyridin-2-amine is unique due to the presence of the methyl(phenoxy)phosphoryl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N2O2P

Molecular Weight

248.22 g/mol

IUPAC Name

N-[methyl(phenoxy)phosphoryl]pyridin-2-amine

InChI

InChI=1S/C12H13N2O2P/c1-17(15,14-12-9-5-6-10-13-12)16-11-7-3-2-4-8-11/h2-10H,1H3,(H,13,14,15)

InChI Key

XYYOVFPAHCYHPS-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(NC1=CC=CC=N1)OC2=CC=CC=C2

Origin of Product

United States

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